molecular formula C4H5NOS B13529349 3-Isothiocyanatooxetane CAS No. 2825007-76-7

3-Isothiocyanatooxetane

Cat. No.: B13529349
CAS No.: 2825007-76-7
M. Wt: 115.16 g/mol
InChI Key: FEQDNEILWPONQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isothiocyanatooxetane is a unique organic compound characterized by the presence of both an isothiocyanate group and an oxetane ring The isothiocyanate group is known for its reactivity and biological activity, while the oxetane ring is a strained four-membered cyclic ether that imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatooxetane typically involves the reaction of an oxetane derivative with a suitable isothiocyanate precursor. One common method is the reaction of oxetane with thiophosgene or its derivatives in the presence of a base. Another approach involves the use of isocyanides and elemental sulfur, catalyzed by amine bases such as DBU, under moderate heating conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the one-pot synthesis from primary amines under aqueous conditions. This method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatooxetane undergoes various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thioureas or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Scientific Research Applications

3-Isothiocyanatooxetane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isothiocyanatooxetane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group can react with thiol and amine groups in proteins, affecting their function and leading to various biological effects. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target and inhibit specific enzymes or pathways .

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

Comparison: 3-Isothiocyanatooxetane is unique due to the presence of the oxetane ring, which imparts additional strain and reactivity compared to other isothiocyanates. This makes it a valuable compound for applications requiring high reactivity and specificity. Other isothiocyanates, such as phenyl isothiocyanate and sulforaphane, are well-known for their biological activities but lack the unique structural features of this compound .

Properties

CAS No.

2825007-76-7

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

IUPAC Name

3-isothiocyanatooxetane

InChI

InChI=1S/C4H5NOS/c7-3-5-4-1-6-2-4/h4H,1-2H2

InChI Key

FEQDNEILWPONQA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.